molecular formula C10H10BrFO2 B12855329 Methyl 4-(bromomethyl)-2-fluorophenylacetate

Methyl 4-(bromomethyl)-2-fluorophenylacetate

Cat. No.: B12855329
M. Wt: 261.09 g/mol
InChI Key: XJFUNGZENHNDCW-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-2-fluorophenylacetate (CAS: Not explicitly provided in evidence) is an organobromine compound featuring a phenyl ring substituted with a bromomethyl group at the 4-position and a fluorine atom at the 2-position, esterified with a methyl group via an acetate linker. This structure combines halogenated substituents (Br and F) that influence its reactivity and applications in organic synthesis and pharmaceutical chemistry.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

methyl 2-[4-(bromomethyl)-2-fluorophenyl]acetate

InChI

InChI=1S/C10H10BrFO2/c1-14-10(13)5-8-3-2-7(6-11)4-9(8)12/h2-4H,5-6H2,1H3

InChI Key

XJFUNGZENHNDCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)CBr)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)-2-fluorophenylacetate typically involves the bromination of a precursor compound, such as Methyl 4-methyl-2-fluorophenylacetate. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the benzylic position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(bromomethyl)-2-fluorophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary alcohols.

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)-2-fluorophenylacetate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the inhibition or activation of specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, properties, and applications of Methyl 4-(bromomethyl)-2-fluorophenylacetate with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₀H₉BrFO₂ ~267.09 (calculated) 4-Bromomethyl, 2-Fluoro, methyl ester Pharmaceutical intermediates, Suzuki coupling, nucleophilic substitution
Methyl 2-(4-bromophenyl)acetate () C₉H₉BrO₂ 229.07 4-Bromo, methyl ester Regulatory reference material (USP/EMA), ANDA/NDA submissions
Methyl 2-bromo-2-(4-fluorophenyl)acetate () C₉H₈BrFO₂ 247.06 2-Bromo (acetate chain), 4-Fluoro Intermediate for agrochemicals, coupling reactions
Methyl 4-(bromomethyl)benzoate () C₉H₉BrO₂ 229.07 4-Bromomethyl, methyl ester Building block for polymers, cross-coupling reactions
Key Observations:

Methyl 2-bromo-2-(4-fluorophenyl)acetate () positions bromine on the acetate chain rather than the phenyl ring, altering reactivity toward elimination vs. substitution .

Molecular Weight and Reactivity: The target compound’s higher molecular weight (~267.09 vs. 229.07 for non-fluorinated analogs) reflects the fluorine atom’s addition. This may influence solubility and crystallization behavior in synthetic workflows .

Biological Activity

Methyl 4-(bromomethyl)-2-fluorophenylacetate is a halogenated aromatic compound with notable potential in medicinal chemistry and organic synthesis. Its unique structural features, including the bromomethyl and fluorine substituents, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrFO2C_9H_8BrFO_2 and a molecular weight of approximately 261.09 g/mol. The compound's structure is characterized by:

  • Bromomethyl group : Enhances electrophilicity, allowing for various nucleophilic substitution reactions.
  • Fluorine atom : Imparts unique electronic properties that can modulate biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of halogenated phenylacetates, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Sphingosine Kinase : Some derivatives show promising sphingosine kinase (SK) inhibitory activity, which is crucial in cancer metabolism and signaling pathways. For example, compounds structurally related to this compound demonstrated significant cytotoxic effects against colorectal cancer cells in vitro .
  • Apoptosis Induction : Studies have shown that certain analogs can induce apoptosis in cancer cells, suggesting that this compound may also exhibit similar effects .

Antimicrobial Activity

Halogenated compounds are often evaluated for antimicrobial properties due to their ability to disrupt cellular processes. Preliminary investigations into the antimicrobial effects of this compound indicate:

  • Bactericidal Effects : Compounds with similar halogenated structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerSK inhibition, apoptosis induction
AntimicrobialDisruption of cellular processesPreliminary studies

Case Study: Anticancer Efficacy

A study investigating the anticancer efficacy of related compounds found that those with a similar structural motif to this compound exhibited significant cytotoxicity against HT29 colorectal cancer cells. The study utilized various concentrations (20 μM and 40 μM) to assess cell viability and apoptosis markers, revealing that compounds with bromomethyl substitutions had enhanced anticancer effects compared to their non-brominated counterparts .

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